molecular formula C22H27N3O5S2 B2512462 (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate CAS No. 476667-56-8

(Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate

Cat. No. B2512462
CAS RN: 476667-56-8
M. Wt: 477.59
InChI Key: ZYNFDNZRVKWEKX-SDXDJHTJSA-N
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Description

(Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis of Hybrid Molecules

Serap Başoğlu et al. (2013) investigated the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing the compound's role in creating potential antimicrobial agents. Their work highlights its versatility in synthesizing compounds with varying biological activities, including antimicrobial, antilipase, and antiurease activities, underscoring the compound's utility in medicinal chemistry research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anti-Inflammatory and Analgesic Agents

A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, including thiazolopyrimidines and oxadiazepines, demonstrating significant anti-inflammatory and analgesic activities. This research illuminates the compound's framework for developing new therapeutic agents with potential benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Piperazine Derivatives

YN Spoorthy et al. (2021) explored the synthesis, characterisation, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This study contributes to the understanding of how modifications to the piperazine derivatives can enhance antimicrobial properties, providing insights into the design of new drugs to combat microbial resistance (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

properties

IUPAC Name

ethyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-3-30-21(28)24-12-10-23(11-13-24)19(26)8-5-9-25-20(27)18(32-22(25)31)15-16-6-4-7-17(14-16)29-2/h4,6-7,14-15H,3,5,8-13H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNFDNZRVKWEKX-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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